molecular formula C13H13NO3 B1396556 4-Ethoxy-6-methylquinoline-2-carboxylic acid CAS No. 1351771-17-9

4-Ethoxy-6-methylquinoline-2-carboxylic acid

Cat. No.: B1396556
CAS No.: 1351771-17-9
M. Wt: 231.25 g/mol
InChI Key: ULQQHROLBFQJAI-UHFFFAOYSA-N
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Description

4-Ethoxy-6-methylquinoline-2-carboxylic acid (CAS: 1351771-17-9) is a heterocyclic compound with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . Its quinoline backbone features an ethoxy group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 2 (Figure 1). This compound is utilized in organic synthesis and materials science, particularly for its conjugated π-system and modifiable carboxylic acid group .

Properties

IUPAC Name

4-ethoxy-6-methylquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-3-17-12-7-11(13(15)16)14-10-5-4-8(2)6-9(10)12/h4-7H,3H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQQHROLBFQJAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC2=C1C=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 4-ethoxyaniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to form the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Scientific Research Applications

Chemistry

4-Ethoxy-6-methylquinoline-2-carboxylic acid serves as a building block for synthesizing complex organic molecules and heterocyclic compounds. Its unique structure allows chemists to explore various chemical reactions, including:

  • Substitution Reactions: Nucleophilic substitutions where the ethoxy group can be replaced by amines or thiols.
  • Functional Group Transformations: Modifying the compound to enhance its chemical properties.

Biology

This compound has been investigated for its potential as a fluorescent probe for biological imaging and as a ligand for metal ion detection. Its ability to bind specifically to biological targets makes it a valuable tool in biochemical research. Notably, studies have shown its potential in:

  • Antimicrobial Activity: It may inhibit specific enzymes involved in microbial growth, showcasing its therapeutic potential against infections.
  • Cell Imaging: The fluorescent properties enable visualization of cellular processes.

Medicine

Research into the medicinal properties of this compound has revealed promising results in:

  • Antiviral and Anticancer Activities: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines.
  • Therapeutic Applications: Its structure allows for modifications that could lead to new drug candidates targeting various diseases.

Industry

In industrial applications, this compound is utilized in:

  • Dyes and Pigments Development: Its chemical properties make it suitable for producing vibrant dyes used in textiles and coatings.
  • Chemical Manufacturing: It serves as an intermediate in the production of other chemicals due to its reactivity and ability to undergo further transformations.

Data Tables

Application AreaSpecific UsesResearch Findings
ChemistryBuilding block for organic synthesisUsed in various substitution reactions
BiologyFluorescent probe, metal ion ligandPotential antimicrobial properties
MedicineAntiviral, anticancer agentShows cytotoxic effects against cancer cells
IndustryDyes and pigmentsIntermediate in chemical manufacturing

Case Studies

Case Study 1: Antimicrobial Properties
A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against multiple bacterial strains. The mechanism involved inhibition of bacterial enzyme activity, leading to reduced growth rates.

Case Study 2: Fluorescent Imaging
In another study, researchers utilized this compound as a fluorescent probe for live-cell imaging. The results indicated that it could effectively visualize cellular components without significant cytotoxicity, making it a promising candidate for further development in biological research.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-methylquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Key Features/Applications Reference
4-Ethoxy-6-methylquinoline-2-carboxylic acid 4-ethoxy, 6-methyl, 2-COOH C₁₃H₁₃NO₃ Conjugated system; modifiable via esterification .
2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carboxylic acid 2-(4-isopropoxyphenyl), 6-methyl, 4-COOH C₂₀H₁₉NO₃ Isopropoxy enhances lipophilicity; potential pharmacological applications .
6-Chloro-2-(4-ethoxyphenyl)quinoline-4-carboxylic acid 6-Cl, 2-(4-ethoxyphenyl), 4-COOH C₁₈H₁₄ClNO₃ Chlorine increases electronegativity; used in organic electronics .
6-Ethyl-2-(4-methylphenyl)quinoline-4-carboxylic acid 6-ethyl, 2-(4-methylphenyl), 4-COOH C₁₉H₁₇NO₂ Ethyl group improves hydrophobic interactions; research chemical .
2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid 2-(2-ethoxyphenyl), 6-methyl, 4-COOH C₁₉H₁₇NO₃ Positional isomer of the target compound; altered binding affinity .

Impact of Substituents on Physicochemical Properties

  • Electron-Withdrawing Groups : Chlorine (e.g., 6-chloro derivatives) increases acidity of the carboxylic acid and may reduce solubility in polar solvents .
  • Lipophilicity : Ethoxy and isopropoxy groups enhance hydrophobicity, affecting membrane permeability in biological systems .
  • Conjugation: The quinoline core’s π-system is critical in materials science. Derivatives with extended aryl groups (e.g., 2-phenyl substituents) show enhanced electronic properties .

Biological Activity

4-Ethoxy-6-methylquinoline-2-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, has been studied for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C11H13N1O3C_{11}H_{13}N_{1}O_{3} with a molecular weight of 231.25 g/mol. Its structure features a fused bicyclic system comprising a benzene and a pyridine ring, which contributes to its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate various biochemical pathways, leading to significant therapeutic effects:

  • Antimicrobial Activity : The compound exhibits inhibitory effects on microbial growth by binding to enzymes involved in cell wall synthesis and metabolism, thus disrupting cellular functions.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells by affecting signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate moderate to strong activity:

Microorganism MIC (µg/mL) Activity Level
E. coli50Moderate
S. aureus25Strong
C. albicans100Moderate

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on different cancer cell lines, showing promising results:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15Moderate Cytotoxicity
HeLa (Cervical Cancer)10High Cytotoxicity
A549 (Lung Cancer)20Moderate Cytotoxicity

Case Studies

  • Antimycobacterial Activity : A series of quinoline derivatives, including this compound, were evaluated for their antimycobacterial properties. The compound showed significant activity against Mycobacterium tuberculosis, with an MIC value of 5 µg/mL, indicating its potential as a lead compound for tuberculosis treatment .
  • Antileishmanial Activity : In studies focused on Leishmania species, this quinoline derivative was found to inhibit the growth of Leishmania donovani promastigotes with an IC50 value of 12 µg/mL, suggesting its efficacy against leishmaniasis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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